DS-1001b

Description

SAFUSIDENIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

CAS No. |

1898206-17-1 |

|---|---|

Molecular Formula |

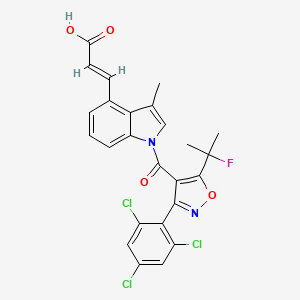

C25H18Cl3FN2O4 |

Molecular Weight |

535.8 g/mol |

IUPAC Name |

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid |

InChI |

InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+ |

InChI Key |

BOOMBLZEOHXPPX-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |

Canonical SMILES |

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |

Origin of Product |

United States |

Foundational & Exploratory

DS-1001b inhibitor for IDH1 R132H mutation

An In-depth Technical Guide to DS-1001b (Safusidenib): A Brain-Penetrant Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a defining feature of several cancers, including lower-grade gliomas and chondrosarcomas.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation.[1][2][3] this compound (safusidenib) is a potent, selective, orally bioavailable, and blood-brain barrier (BBB) permeable small molecule inhibitor designed to target these IDH1 mutations.[4][5] Preclinical and clinical studies have demonstrated its ability to significantly reduce D-2-HG levels, inhibit tumor growth, and induce differentiation.[5][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and key experimental methodologies.

Introduction: The Role of IDH1 R132H in Oncology

Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3] However, heterozygous point mutations at the R132 residue of IDH1 confer a new enzymatic function: the NADPH-dependent reduction of α-KG to D-2-HG.[1][3] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes that block cellular differentiation and promote oncogenesis.[2][7] The IDH1 R132H mutation is the most frequent variant, found in approximately 70-90% of lower-grade gliomas.[2][3][7] This makes the mutant IDH1 enzyme a highly specific and attractive therapeutic target.

This compound: Mechanism of Action

This compound is a non-competitive inhibitor that functions by binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][8] This binding stabilizes the enzyme in an inactive "open" conformation, which disrupts the catalytic site and reduces its affinity for the substrate, α-KG.[1] This allosteric inhibition is highly specific to the mutant form of the IDH1 enzyme, preventing the production of D-2-HG without affecting the normal metabolic function of wild-type IDH1.

Preclinical Profile

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of 2-HG production in cells expressing various IDH1 mutations, with the highest potency observed against the prevalent R132H mutation.[6] It shows minimal activity against wild-type IDH1 or mutant IDH2 enzymes.[6]

| Cell Line / Target | Mutation | Assay Type | IC50 / GI50 (nM) | Reference |

| TF-1 (stable) | IDH1 R132H | 2-HG Production | ~30 | [6] |

| TF-1 (stable) | IDH1 R132C | 2-HG Production | ~30 | [6] |

| 293A (transient) | IDH1 R132H | 2-HG Production | Lowest IC50 | [6] |

| 293A (transient) | IDH1 R132G/L/S | 2-HG Production | ~200 | [6] |

| JJ012 Chondrosarcoma | IDH1 R132G | Cell Proliferation | 81 | [4] |

| L835 Chondrosarcoma | IDH1 R132C | Cell Proliferation | 77 | [4] |

| IDH1 Wild-Type Cells | WT | Cell Proliferation | >10,000 | [9] |

| IDH2 Mutants | R140Q / R172K | 2-HG Production | No Inhibition | [6] |

In Vivo Efficacy in Xenograft Models

In patient-derived xenograft (PDX) models of glioblastoma with the IDH1 R132H mutation, continuous oral administration of this compound resulted in significant anti-tumor activity.[5][6] The inhibitor effectively suppressed tumor growth in both subcutaneous and orthotopic (intracranial) models.[5][6] This anti-tumor effect was accompanied by a marked decrease in 2-HG levels within the tumor tissue and an induction of glial differentiation markers, such as glial fibrillary acidic protein (GFAP).[5][6]

| Model Type | Cancer Type | Key Findings | Reference |

| Subcutaneous PDX (A1074) | Glioblastoma (IDH1 R132H) | Significant tumor volume reduction; Decreased plasma 2-HG levels; Induced neural differentiation. | [6] |

| Orthotopic PDX | Glioblastoma (IDH1 R132H) | Tumor growth inhibition; Reduced tumor D-2-HG levels. | [2][3] |

| Subcutaneous Xenograft (JJ012) | Chondrosarcoma (IDH1 R132G) | Impaired tumor growth. | [4] |

Blood-Brain Barrier Permeability

A critical feature of this compound for the treatment of gliomas is its ability to penetrate the blood-brain barrier.[5][10] Preclinical studies in mice confirmed good brain distribution.[3] This was later corroborated in a Phase I clinical trial where the brain-to-plasma ratio of the free form of this compound in 3 patients ranged from 0.19 to 0.77.[10]

Clinical Development: Phase I Study (NCT03030066)

The first-in-human, multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[2][7][10][11]

Study Design

-

Population: 47 patients with recurrent/progressive IDH1-mutant (R132) glioma.[2][7]

-

Dosage: Oral administration of this compound from 125 mg to 1400 mg twice daily (bid) in continuous cycles.[2][7]

-

Primary Objectives: Assess safety, tolerability, and determine the maximum tolerated dose (MTD).[12][13]

-

Secondary Objectives: Evaluate PK, PD (D-2-HG levels), and anti-tumor activity.[12][13]

Pharmacokinetics and Pharmacodynamics

This compound demonstrated dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[10][11] Steady-state levels were generally achieved by day 4 of dosing.[3] Pharmacodynamic analysis of on-treatment brain tumor samples showed a significant reduction in D-2-HG levels compared to pre-study archived samples, confirming target engagement in patients.[2][7]

| PK/PD Parameter | Result | Reference |

| Pharmacokinetics | ||

| Cmax and AUC | Increased dose-dependently. | [10][11] |

| Brain/Plasma Ratio (free drug) | 0.19 - 0.77 (n=3) | [10] |

| Pharmacodynamics | ||

| Tumor D-2-HG Levels | Significantly lower in on-treatment samples vs. pre-study samples. | [2][7] |

Clinical Efficacy

This compound demonstrated promising anti-tumor activity in a heavily pre-treated patient population.[10][14] Responses were observed in both contrast-enhancing and non-enhancing gliomas.

| Efficacy Endpoint | Enhancing Glioma Cohort | Non-Enhancing Glioma Cohort | Reference |

| Objective Response Rate (ORR) | 17.1% | 33.3% | [2][7] |

| Complete Response (CR) | 1 patient | - | [10][11] |

| Partial Response (PR) | 5 patients | - | [11] |

| Minor Response (MR) | - | 4 patients | [11] |

| Stable Disease (SD) | 11 patients | 8 patients | [11] |

| Median Progression-Free Survival (PFS) | 10.4 months (95% CI: 6.1-17.7) | Not Reached (95% CI: 24.1-NR) | [2][7] |

Safety and Tolerability

This compound was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1400 mg bid.[7][10][11] Most adverse events (AEs) were Grade 1 or 2.[7]

| Adverse Event Profile | Finding | Reference |

| Maximum Tolerated Dose (MTD) | Not reached up to 1400 mg bid. | [7][10][11] |

| Dose Limiting Toxicity (DLT) | One event: Grade 3 decreased white blood cell count (1000 mg bid). | [10][11] |

| Serious Drug-Related AEs | None reported. | [7] |

| Grade 3 AEs | Observed in 40-42.6% of patients. | [7][11] |

| Common AEs (>20% incidence) | Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache, alopecia, arthralgia, dry skin. | [7][10][14] |

Key Experimental Methodologies

Detailed protocols are proprietary; however, based on published literature, the following outlines the standard methodologies used to characterize this compound.

Mutant IDH1 Enzymatic Assay

-

Objective: To determine the in vitro potency of this compound on the enzymatic activity of purified recombinant mutant IDH1 protein.

-

Protocol Outline:

-

Recombinant human IDH1 R132H protein is incubated in an assay buffer containing NADPH, MgCl2, and α-KG.

-

Serial dilutions of this compound (or vehicle control) are added to the reaction mixture.

-

The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular 2-HG Inhibition Assay

-

Objective: To measure the ability of this compound to inhibit the production of D-2-HG in cells engineered to express mutant IDH1.

-

Protocol Outline:

-

Cells (e.g., TF-1 or 293A) stably or transiently expressing IDH1 R132H are seeded in multi-well plates.[6]

-

Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

After treatment, cells and/or culture media are collected.

-

Metabolites are extracted using a solvent like methanol.

-

D-2-HG levels in the extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

IC50 values are determined from the dose-response curve.

-

D-2-HG Measurement in Tumor Tissue

-

Objective: To quantify the level of the oncometabolite D-2-HG in tumor samples from preclinical models or clinical trial patients.

-

Protocol Outline:

-

Resected tumor tissue is snap-frozen and stored at -80°C.

-

A known weight of the tissue is homogenized in a suitable buffer (e.g., containing bovine serum albumin).[2]

-

Metabolites are extracted from the homogenate, typically with a cold organic solvent (e.g., 80% methanol).

-

The supernatant is collected after centrifugation to remove proteins and cellular debris.

-

The sample undergoes derivatization (e.g., with diacetyl-l-tartaric anhydride) to enable chiral separation of D- and L-2-HG isomers.[2]

-

The derivatized sample is analyzed by a validated LC-MS/MS method with an appropriate internal standard to ensure accurate quantification.

-

Conclusion and Future Directions

This compound (safusidenib) is a potent and selective brain-penetrant inhibitor of mutant IDH1 that has demonstrated a favorable safety profile and compelling anti-tumor activity in both preclinical models and a Phase I clinical trial for recurrent IDH1-mutant gliomas. Its ability to effectively reduce D-2-HG levels in patient tumors confirms its mechanism of action and target engagement. The observed clinical responses, particularly the durable stable disease and objective responses in a difficult-to-treat patient population, underscore its therapeutic potential.

Ongoing research includes a Phase II study (NCT04458272) evaluating this compound in patients with chemotherapy- and radiotherapy-naïve IDH1-mutated WHO grade 2 glioma, which will provide further insight into its efficacy in an earlier-line setting.[7][15][16] Future investigations will likely focus on optimizing its use, exploring combination therapies, and identifying biomarkers to predict patient response.

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Isocitrate dehydrogenase mutations in gliomas: A review of current understanding and trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IDH-mutant glioma: A new IDH1 inhibitor moves forward - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinConnect | A Study of this compound in Patients With Chemotherapy- and [clinconnect.io]

- 16. researchgate.net [researchgate.net]

DS-1001b: A Deep Dive into its Mechanism for Reducing 2-Hydroxyglutarate

An In-depth Technical Guide for Researchers and Drug Development Professionals

DS-1001b is an orally active and blood-brain barrier-permeable small molecule that has demonstrated significant promise in the treatment of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. This guide provides a comprehensive technical overview of the core mechanism by which this compound effectively reduces levels of the oncometabolite 2-hydroxyglutarate (2-HG), supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Mutant IDH1

Mutations in the IDH1 gene, particularly at the R132 locus, are a hallmark of several cancers, including gliomas and chondrosarcomas.[1][2][3][4] These mutations confer a neomorphic (new) enzymatic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[5][6][7] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[4][5][6]

This compound is a potent and selective inhibitor of these mutant forms of the IDH1 enzyme.[5][8] It functions by binding to an allosteric pocket on the mutant IDH1 enzyme dimer, a site distinct from the active site. This binding event induces a conformational change that inactivates the enzyme, thereby blocking the conversion of α-KG to 2-HG.[1][5] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, as has been demonstrated in both preclinical and clinical studies.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its potency and efficacy in reducing 2-HG and inhibiting tumor growth.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| GI₅₀ (Cell Proliferation) | JJ012 (Chondrosarcoma) | 81 nM | [8] |

| GI₅₀ (Cell Proliferation) | L835 (Chondrosarcoma) | 77 nM | [8] |

| IC₅₀ (2-HG Reduction) | JJ012 (Chondrosarcoma) | 0.7 µM | [9] |

| IC₅₀ (2-HG Reduction) | HT1080 (Chondrosarcoma) | 0.5 µM | [9] |

| IC₅₀ (2-HG Reduction) | L835 (Chondrosarcoma) | 0.35 µM | [9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model | Value | Reference |

| Tumor Growth Inhibition | JJ012 Xenografted Mice | Significant growth damage with continuous feeding | [8] |

| Brain/Plasma Ratio of Free this compound | Patients with IDH1-mutant glioma | 0.19 - 0.77 | [2] |

| 2-HG Reduction | On-treatment brain tumor samples vs. archived samples | Significantly lower | [3][10] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway affected by mutant IDH1 and the inhibitory action of this compound.

Caption: Mechanism of this compound in inhibiting 2-HG production by mutant IDH1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mutant IDH1 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound on the mutant IDH1 enzyme.

Materials:

-

Recombinant mutant IDH1 enzyme (e.g., R132H or R132C)

-

This compound compound

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Substrates: α-ketoglutarate (α-KG) and NADPH

-

Detection reagent (e.g., diaphorase/resazurin system)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant mutant IDH1 enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells harboring IDH1 mutations.

Materials:

-

IDH1-mutant cancer cell lines (e.g., JJ012, L835)

-

Complete cell culture medium

-

This compound compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)

Procedure:

-

Seed the IDH1-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours to 14 days).[8][9]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability relative to the vehicle control and determine the GI₅₀ value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the use of a patient-derived xenograft model to evaluate the anti-tumor activity of this compound in a more clinically relevant setting.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Patient-derived IDH1-mutant tumor tissue or cells (e.g., glioblastoma)

-

This compound formulated for oral administration

-

Vehicle control

-

Surgical and cell implantation equipment

Procedure:

-

Surgically implant patient-derived tumor fragments or inject a suspension of tumor cells subcutaneously or orthotopically (e.g., intracranially for glioblastoma) into immunocompromised mice.[5]

-

Allow the tumors to establish and reach a palpable or measurable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups, typically via oral gavage or formulated in the chow, on a continuous daily schedule.[5][8]

-

Monitor tumor growth regularly by measuring tumor volume with calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., 2-HG levels, histological analysis).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a mutant IDH1 inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibition of mutant IDH1 by this compound ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Mutant IDH1/2 in Chondrosarcomas: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of DS-1001b in Epigenetic Regulation of Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C variants. In cancer, particularly in gliomas, chondrosarcomas, and acute myeloid leukemia (AML), mutations in IDH1 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated 2-HG levels competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. This compound reverses these epigenetic aberrations by reducing 2-HG levels, leading to the restoration of normal histone and DNA methylation patterns and subsequent anti-tumor effects. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's role in the epigenetic regulation of cancer.

Mechanism of Action: Reversing Oncometabolite-Driven Epigenetic Dysregulation

Mutations in the IDH1 enzyme are a key driver in several cancers. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the mutated form of IDH1 gains a new function: the reduction of α-KG to 2-HG.[1] This accumulation of 2-HG is a central event in the pathology of IDH1-mutant cancers.[2]

The primary mechanism by which 2-HG promotes cancer is through the competitive inhibition of α-KG-dependent dioxygenases. This family of enzymes includes histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases, which are crucial for maintaining the epigenetic landscape of a cell.[3] By inhibiting these enzymes, 2-HG leads to a global hypermethylation of histones and DNA, which in turn alters gene expression, blocks cellular differentiation, and promotes cancer growth.[3] Key histone marks affected include the repressive marks H3K9me3 and H3K27me3.[4][5]

This compound acts as a selective inhibitor of the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[6][7] This reduction in intracellular 2-HG levels relieves the inhibition of histone and DNA demethylases, leading to a reversal of the hypermethylation state and a reprogramming of the epigenetic landscape towards a more normal cellular state.[6]

References

- 1. ClinConnect | A Study of this compound in Patients With Chemotherapy- and [clinconnect.io]

- 2. Clinical Trial: NCT04458272 - My Cancer Genome [mycancergenome.org]

- 3. youtube.com [youtube.com]

- 4. Altered Histone Modifications in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The function of histone methylation and acetylation regulators in GBM pathophysiology [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ascopubs.org [ascopubs.org]

DS-1001b: A Technical Guide for Researchers and Drug Development Professionals

DS-1001b is an investigational, orally active, and blood-brain barrier-permeable small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is an isoxazole derivative with potent and selective inhibitory activity against mutated IDH1 enzymes.[1][2]

| Property | Value | Reference |

| Chemical Name | Isoxazole derivative | [1] |

| CAS Number | 1898207-64-1 | [1] |

| Molecular Formula | C29H29Cl3FN3O4 | [3] |

| Molecular Weight | 608.92 g/mol | [3] |

| Administration Route | Oral | [1][2] |

| Key Feature | Blood-Brain Barrier Permeable | [1][2][4] |

Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme, commonly found in gliomas and other cancers, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5][6][7] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[7][8]

This compound is a selective inhibitor of mutant IDH1.[3] It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation. This conformational change disrupts the binding site for a catalytically important divalent cation, which in turn reduces the enzyme's affinity for its substrate, α-KG.[5] By inhibiting the production of D-2-HG, this compound aims to reverse the epigenetic alterations and suppress tumor growth.[2][7]

Preclinical Data

Biochemical Activity

This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes in cell-free enzymatic assays.[4]

| Enzyme | IC50 (nmol/L) (without preincubation) | Reference |

| IDH1 R132H | Potent Inhibition | [4] |

| IDH1 R132C | Potent Inhibition | [4] |

| IDH1 Wild-Type | No Significant Inhibition | [4] |

| IDH2 Mutant | No Significant Inhibition | [4] |

Cellular Activity

In vitro studies have shown that this compound inhibits the proliferation of cancer cells harboring IDH1 mutations.[1]

| Cell Line | Cancer Type | IDH1 Mutation | GI50 (nM) | Reference |

| JJ012 | Chondrosarcoma | Yes | 81 | [1] |

| L835 | Chondrosarcoma | Yes | 77 | [1] |

Treatment with this compound (0.1-10 μM for 14 days) has been shown to inhibit the proliferation of IDH1-mutated chondrosarcoma cells in a dose-dependent manner.[1] Furthermore, it has been observed to induce G1 phase arrest in the cell cycle.[1]

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo efficacy of this compound. Continuous oral administration of this compound has been shown to impair tumor growth and reduce 2-HG levels in both subcutaneous and intracranial xenograft models of glioblastoma with IDH1 mutations.[2] These studies also suggest that this compound promotes glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein.[2]

Clinical Data

This compound has been evaluated in clinical trials for the treatment of patients with IDH1-mutated gliomas.

Pharmacokinetics

A Phase I study (NCT03030066) in patients with recurrent or progressive IDH1 mutant gliomas provided key pharmacokinetic data.[6][9][10]

| Parameter | Value | Patient Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours (Day 1) | Recurrent/Progressive IDH1 Mutant Glioma | [11] |

| Brain/Plasma Ratio (free form) | 0.19 - 0.77 | Recurrent/Progressive IDH1 Mutant Glioma (n=3) | [10] |

Peak plasma concentration (Cmax) and area under the curve (AUC) were found to increase in a dose-dependent manner.[6][10]

Safety and Efficacy

In the Phase I study (NCT03030066), this compound was administered at doses ranging from 125 to 1400 mg twice daily and was found to be well-tolerated, with the maximum tolerated dose (MTD) not being reached.[6][10] The most common adverse events were Grade 1-2.[6]

A Phase II study (NCT04458272) is assessing the efficacy and safety of this compound in patients with chemotherapy- and radiotherapy-naive IDH1 mutated WHO grade II glioma.[11]

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of this compound typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.

Mutant IDH1 Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against mutant IDH1 enzymes.

-

Reagents and Materials:

-

Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

MgCl2

-

Assay buffer (e.g., Tris-HCl)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, and NADPH in each well of the microplate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).

-

Initiate the enzymatic reaction by adding the mutant IDH1 enzyme and α-KG.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Cell Proliferation Assay (General Protocol)

This protocol describes a general method for evaluating the effect of this compound on the proliferation of IDH1-mutated cancer cells.

-

Reagents and Materials:

-

IDH1-mutated cancer cell line (e.g., JJ012, L835)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours to 14 days).[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound.

-

Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

-

In Vivo Xenograft Study (General Protocol)

This protocol provides a general outline for assessing the antitumor activity of this compound in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

IDH1-mutated cancer cells or patient-derived tumor fragments

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant the cancer cells or tumor fragments subcutaneously or orthotopically into the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Monitor the tumor size using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological examination).

-

Analyze the tumor growth data to determine the efficacy of this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I study of a brain penetrant mutant IDH1 inhibitor this compound in patients with recurrent or progressive <em>IDH1</em> mutant gliomas. - ASCO [asco.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiTE® Xenograft Protocol [protocols.io]

- 7. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

DS-1001b: A Deep Dive into Target Selectivity for Mutant IDH1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity of DS-1001b, a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor, for mutant isocitrate dehydrogenase 1 (IDH1) over its wild-type counterpart. The accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), driven by neomorphic activity of mutant IDH1, is a key oncogenic driver in several cancers, including glioma and chondrosarcoma.[1][2] this compound is specifically designed to target this mutated enzyme, offering a promising therapeutic strategy.[3][4]

Quantitative Analysis of Target Selectivity

The selectivity of this compound for mutant IDH1 enzymes (R132H and R132C) compared to wild-type (WT) IDH1 is demonstrated by in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative comparison of the compound's potency.

Table 1: Enzymatic Inhibitory Activity of this compound against IDH1 Variants (Without Preincubation) [5]

| Enzyme Target | IC50 (nmol/L) |

| IDH1 R132H | 14 |

| IDH1 R132C | 130 |

| Wild-Type IDH1 | > 10,000 |

Table 2: Enzymatic Inhibitory Activity of this compound against IDH1 Variants (With 2-hour Preincubation) [5]

| Enzyme Target | IC50 (nmol/L) |

| IDH1 R132H | 1.6 |

| IDH1 R132C | 1.6 |

| Wild-Type IDH1 | 2,000 |

These data clearly illustrate the potent and selective inhibition of mutant IDH1 by this compound, with a significantly higher IC50 value for the wild-type enzyme, indicating minimal off-target activity at therapeutic concentrations. Notably, preincubation with the inhibitor enhances its potency against the mutant forms.[5]

In cellular assays, this compound effectively inhibits the production of 2-HG in patient-derived chondrosarcoma cells harboring IDH1 mutations.

Table 3: Inhibition of 2-HG Production in IDH1-Mutant Chondrosarcoma Cells [6]

| Cell Line | IDH1 Mutation | GI50 (nM) |

| JJ012 | R132C | 81 |

| L835 | R132C | 77 |

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor.[7] It binds to a pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open," inactive conformation.[5][7] This conformational change disrupts the binding site for a crucial divalent cation (Mg2+), which is essential for the enzyme's catalytic activity.[7] By preventing the proper binding of both the divalent cation and the substrate, α-ketoglutarate, this compound effectively shuts down the production of the oncometabolite 2-HG.[5][7]

Signaling Pathways

Mutations in IDH1 are known to influence cellular signaling, notably activating the AKT-mTOR pathway, which is implicated in cell proliferation and migration.[8][9][10] By inhibiting the production of 2-HG, this compound can help to reverse the epigenetic changes and aberrant signaling cascades driven by the mutant enzyme.[2]

Caption: Mechanism of this compound selective inhibition of mutant IDH1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Enzymatic Assay for IDH1 Inhibition [5]

-

Enzymes: Recombinant human IDH1-R132H, IDH1-R132C, and wild-type IDH1 were used.

-

Assay Buffer: The reaction was conducted in a buffer containing 50 mmol/L Tris-HCl (pH 7.5), 100 mmol/L NaCl, 10 mmol/L MgCl2, 0.05% bovine serum albumin, and 1 mmol/L dithiothreitol.

-

Reaction Mixture: The assay mixture included the respective enzyme, 100 μmol/L NADPH, and varying concentrations of this compound.

-

Initiation and Detection: The reaction was initiated by the addition of α-ketoglutarate. The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm.

-

IC50 Determination: For experiments with preincubation, this compound was incubated with the enzyme and NADPH for 2 hours before the addition of α-ketoglutarate. IC50 values were calculated from the dose-response curves.

Cellular 2-HG Inhibition Assay [6]

-

Cell Lines: Patient-derived chondrosarcoma cell lines (JJ012 and L835) harboring IDH1 mutations were utilized.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 14 days for proliferation assays).

-

2-HG Measurement: Intracellular 2-HG levels were quantified using a 2-HG assay kit, typically involving enzymatic reactions coupled to a colorimetric or fluorometric readout.

-

GI50 Determination: The concentration of this compound that resulted in 50% growth inhibition (GI50) was determined from the dose-response curves of cell viability assays (e.g., CellTiter-Glo).

Patient-Derived Xenograft (PDX) Models [3][5]

-

Tumor Implantation: Tumor tissues from patients with glioblastoma harboring an IDH1 mutation were subcutaneously or intracranially implanted into immunocompromised mice (e.g., NOD/SCID mice).

-

Drug Administration: Once tumors reached a specified volume, mice were treated with this compound, typically administered orally.

-

Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume over time. The levels of 2-HG in the tumor tissue were also analyzed post-treatment.

-

Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were measured at various time points after administration to assess its blood-brain barrier permeability.[5]

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound provide a robust and compelling case for its high selectivity and potency against mutant IDH1. The significant differential in inhibitory activity against mutant versus wild-type IDH1, coupled with a well-defined allosteric mechanism of action, underscores its potential as a targeted therapy. Clinical trial results have shown that this compound is well-tolerated and demonstrates clinical activity in patients with recurrent or progressive IDH1-mutant gliomas.[1][11][12][13] These findings support the continued development of this compound as a promising therapeutic agent for cancers driven by IDH1 mutations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective inhibition of mutant IDH1 by this compound ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Commencement of Phase 1 Trial for the Mutant IDH1 Inhibitor (DS-1001) Targeting Malignant Brain Tumors - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

Preclinical Profile of DS-1001b: A Brain-Permeant Mutant IDH1 Inhibitor for Glioma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in various glioma models. The following sections detail the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the underlying signaling pathways modulated by this compound. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols and mechanistic pathways are visually represented.

Introduction

Gliomas are the most common primary brain tumors in adults, with subtypes harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene representing a distinct molecular entity. These mutations, most commonly the R132H substitution, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is implicated in gliomagenesis through epigenetic dysregulation and alterations in cellular metabolism.[2] this compound is an orally bioavailable, brain-penetrant small molecule designed to selectively inhibit mutant IDH1, thereby reducing 2-HG levels and impeding tumor growth.[1][3] Preclinical studies have demonstrated its potential as a targeted therapy for IDH1-mutant gliomas.[3][4]

Mechanism of Action

This compound is a selective inhibitor of mutant IDH1 enzymes. Its primary mechanism of action is the reduction of the oncometabolite 2-HG, which in turn is believed to reverse the epigenetic alterations and promote the differentiation of glioma cells.[1][3]

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The following diagram illustrates the core signaling pathway initiated by the IDH1 mutation and the point of intervention for this compound.

In Vitro Efficacy

The potency and selectivity of this compound were evaluated through a series of in vitro enzymatic and cell-based assays.

Quantitative Data: In Vitro Assays

| Assay Type | Target/Cell Line | Mutation | IC50 (nmol/L) | Reference |

| Enzymatic Activity | ||||

| IDH1 | R132H | 13 | [3] | |

| IDH1 | R132C | 24 | [3] | |

| IDH1 | Wild-Type | >10,000 | [3] | |

| IDH2 | R140Q | >10,000 | [3] | |

| IDH2 | R172K | >10,000 | [3] | |

| 2-HG Production | ||||

| U87MG cells | IDH1 R132H | 4.8 | [3] | |

| HCT116 cells | IDH1 R132H | 1.8 | [3] | |

| HCT116 cells | IDH1 R132C | 2.5 | [3] |

Experimental Protocols

Enzymatic Assay: The inhibitory activity of this compound against wild-type and mutant IDH1/2 enzymes was measured using a cell-free enzymatic assay. The reaction mixture contained the respective recombinant IDH enzyme, α-ketoglutarate, and NADPH. The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm. Assays were conducted with and without a 2-hour preincubation of the enzyme and compound.[3]

Cellular 2-HG Assay: Human glioblastoma U87MG cells and colorectal carcinoma HCT116 cells engineered to express mutant IDH1 (R132H or R132C) were used. Cells were cultured in the presence of varying concentrations of this compound for a specified period. Intracellular 2-HG levels were then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

In Vivo Efficacy in Glioma Models

The anti-tumor effects of this compound were assessed in patient-derived xenograft (PDX) models of glioblastoma, including both subcutaneous and orthotopic implantations.

Quantitative Data: In Vivo Studies

Subcutaneous A1074 (IDH1-R132H) PDX Model

| Parameter | Control Group | This compound Treated Group | % Inhibition | P-value | Reference |

| Tumor Volume (mm³) | |||||

| at 4 weeks | 1,250 (approx.) | 500 (approx.) | 60% | < 0.001 | [3] |

| Tumor Weight (g) | 1.0 (approx.) | 0.4 (approx.) | 60% | < 0.001 | [3] |

| Intratumoral 2-HG (ng/mg protein) | 1,500 (approx.) | 100 (approx.) | 93% | Not specified | [3] |

| Plasma 2-HG (ng/mL) | 3,000 (approx.) | 500 (approx.) | 83% | 0.005 | [3] |

Orthotopic (Intracranial) A1074 (IDH1-R132H) PDX Model

| Parameter | Control Group | This compound Treated Group | % Increase in Lifespan | P-value | Reference |

| Median Survival (days) | 70 (approx.) | 100+ (approx.) | >42% | < 0.001 | [3] |

| Intratumoral 2-HG (nmol/g tissue) | 1,500 (approx.) | Dramatically reduced | >90% | Not specified | [3] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment: Tumor tissue from a glioblastoma patient with an IDH1 R132H mutation was obtained and designated A1074. The tissue was subcutaneously implanted into immunodeficient mice for propagation. A wild-type IDH1 glioblastoma PDX model, A1056, was used as a negative control.[3]

Subcutaneous Tumor Growth Study: A1074 tumor fragments were subcutaneously implanted into the flank of immunodeficient mice. When tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered orally, mixed with sterilized pellet food. Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised, weighed, and analyzed for 2-HG levels and protein expression.[3]

Orthotopic Tumor Growth Study: A1074 cells were stereotactically injected into the brains of immunodeficient mice. Tumor growth was monitored by magnetic resonance imaging (MRI). This compound was administered orally as a food admixture. Survival was monitored, and at the endpoint, brains were collected for histological analysis and 2-HG measurement.[3]

Experimental Workflow: Orthotopic PDX Model

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical attribute for a glioma therapeutic is its ability to cross the blood-brain barrier (BBB). The pharmacokinetic profile of a radiolabeled analog of this compound, [14C]DS-1001a, was evaluated in mice.

Quantitative Data: Pharmacokinetics

| Parameter | Plasma | Cerebrum | Brain-to-Plasma Ratio | Reference |

| AUC (ng eq. · h/g or mL) | 12,500 | 8,140 | 0.65 | [3] |

Experimental Protocol

Pharmacokinetic Study: [14C]DS-1001a was administered orally to mice at a dose of 10 mg/kg. At various time points, blood and cerebrum samples were collected. The concentrations of the radiolabeled compound in plasma and brain tissue were determined to calculate pharmacokinetic parameters, including the area under the curve (AUC).[3]

Pharmacodynamic Effects

The biological effects of this compound in vivo extend beyond tumor growth inhibition and include the induction of cellular differentiation.

Glial Differentiation

Treatment with this compound in the A1074 subcutaneous PDX model led to a marked increase in the expression of glial fibrillary acidic protein (GFAP), a marker of astrocytic differentiation.[3] This suggests that by reducing 2-HG levels, this compound can reverse the differentiation block imposed by the IDH1 mutation, promoting a less malignant phenotype.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for gliomas harboring IDH1 mutations. Its high potency and selectivity for mutant IDH1, coupled with its ability to penetrate the blood-brain barrier, translate to significant anti-tumor efficacy in clinically relevant patient-derived xenograft models. By reducing the oncometabolite 2-HG, this compound not only inhibits tumor growth but also promotes glial differentiation. These findings provide a solid preclinical rationale for the ongoing clinical evaluation of this compound in patients with recurrent gliomas.[1][3][4]

References

- 1. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Brain-Permeant Mutant IDH1 Inhibitor, DS-1001b, Drives Tumor Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action, preclinical efficacy, and clinical potential of DS-1001b (also known as Safusidenib), a potent and selective, orally bioavailable, and blood-brain barrier-permeable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG) resulting from IDH1 mutations is a key driver in the pathogenesis of several cancers, including gliomas and chondrosarcomas, by inducing a block in cellular differentiation. This compound targets this fundamental oncogenic process, offering a promising therapeutic strategy.

Core Mechanism: Reversing Oncometabolic Blockade of Differentiation

Mutations in the IDH1 enzyme, most commonly the R132H subtype, confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This results in widespread epigenetic alterations, such as hypermethylation of histones (e.g., H3K9me3) and DNA, which in turn silences genes crucial for cellular differentiation, trapping cells in an undifferentiated and proliferative state.[3][4]

This compound acts by selectively inhibiting this mutant IDH1 enzyme, leading to a significant reduction in intracellular 2-HG levels.[1][2][4] This alleviates the inhibition of α-KG-dependent dioxygenases, thereby reversing the aberrant hypermethylation and restoring the expression of differentiation-associated genes. This targeted approach not only curtails tumor growth but also promotes the differentiation of malignant cells into a more mature, less aggressive phenotype.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

DS-1001b protocol for in vitro cell culture assays

Application Note: DS-1001b

A Novel Inhibitor of the PI3K/Akt Signaling Pathway for In Vitro Cancer Cell Proliferation Assays

Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance. Dysregulation of this pathway is a key factor in tumor growth and progression. This compound offers a valuable tool for in vitro studies aimed at understanding the role of the PI3K/Akt pathway in cancer and for the preliminary screening of potential therapeutic agents. This application note provides detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, including cell viability and pathway inhibition assays.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting PI3K, which in turn prevents the phosphorylation and activation of Akt. This disruption of the signaling cascade leads to decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.

Figure 1: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 89.5 |

| U-87 MG | Glioblastoma | 25.8 |

| PC-3 | Prostate Cancer | 112.3 |

Table 1: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the effect of this compound on the viability of adherent cancer cells.

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation levels of Akt.

Materials:

-

6-well plates

-

This compound

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio with increasing concentrations of this compound indicates pathway inhibition.

Application Notes and Protocols for Preparing DS-1001b Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of DS-1001b, a potent and orally active inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in downstream experimental assays.

Introduction to this compound

This compound is a selective, blood-brain barrier-permeable small molecule inhibitor of mutant IDH1, particularly the R132H and R132C mutations.[1][2][3] These mutations are frequently observed in various cancers, including gliomas and chondrosarcomas.[4][5][6][7][8][9] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG lead to epigenetic dysregulation and contribute to tumorigenesis.[3][9] this compound allosterically binds to the dimer interface of the mutant IDH1 enzyme, stabilizing it in an inactive "open" conformation and thereby inhibiting the production of 2-HG.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO. It is critical to use newly opened or anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.[1][10]

| Parameter | Value | Notes |

| Molecular Weight | 608.92 g/mol | [10] |

| Solubility in DMSO | 14 - 29 mg/mL | Solubility can be enhanced with sonication.[1][10][11] Use of fresh, high-purity DMSO is recommended.[10] |

| Equivalent Molarity | 22.99 - 47.63 mM | Calculated based on the solubility range. |

| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for in vitro assays.[12] |

| Powder Storage | -20°C for up to 3 years | [10] |

| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1][10][13] |

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The diagram below illustrates the catalytic activity of mutant IDH1 and the mechanism of inhibition by this compound.

Caption: Mutant IDH1 converts α-KG to 2-HG, leading to tumorigenesis. This compound inhibits this process.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound powder (Molecular Weight: 608.92 g/mol )

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[11]

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[14]

Workflow Diagram:

Caption: Step-by-step workflow for the preparation of this compound stock solution.

Procedure:

-

Safety Precautions: Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[14] DMSO can facilitate the absorption of other chemicals through the skin.[15]

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 608.92 g/mol * 1000 mg/g = 6.09 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass (e.g., 6.09 mg) of this compound powder directly into the tube.

-

-

Adding DMSO:

-

Using a calibrated micropipette, add the corresponding volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Visually inspect the solution to ensure complete dissolution. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.[11]

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][10][13]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][10]

-

Best Practices and Troubleshooting

-

Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power and potentially affect the stability of the dissolved compound.[1][15] Always use newly opened or properly stored anhydrous DMSO. Keep the DMSO container tightly sealed when not in use.[15]

-

Compound Stability: While stock solutions in DMSO are generally stable at low temperatures, it is advisable to prepare fresh dilutions in aqueous media for immediate use in cell-based assays.[13] The final concentration of DMSO in the assay medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Solubility Issues: If you encounter difficulty dissolving this compound, gentle warming (e.g., to 37°C) in a water bath can be attempted in conjunction with vortexing and sonication. However, prolonged heating should be avoided to prevent compound degradation. Ensure that the DMSO used is of high purity and anhydrous.

-

Waste Disposal: Dispose of all chemical waste, including unused stock solutions and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.[14] Do not pour DMSO or solutions containing it down the drain.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IDH-mutant glioma: A new IDH1 inhibitor moves forward - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase II study of this compound in Patients with IDH1 mutated WHO grade II glioma | MedPath [trial.medpath.com]

- 9. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | Isocitrate Dehydrogenase (IDH) | Dehydrogenase | TargetMol [targetmol.com]

- 12. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. depts.washington.edu [depts.washington.edu]

- 15. quora.com [quora.com]

Application Notes and Protocols for DS-1001b in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, particularly the R132H substitution, are frequently observed in several cancers, including glioma and chondrosarcoma.[1][3] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[1][3][4] this compound selectively targets these mutant IDH1 enzymes, leading to a reduction in 2-HG levels, thereby impairing tumor growth and promoting cellular differentiation.[1][3] These application notes provide a comprehensive overview of the recommended concentrations and protocols for the use of this compound in various cell-based assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1. It binds to a pocket at the dimer interface of the enzyme, stabilizing an "open" and inactive conformation.[1][4] This conformational change disrupts the binding of a catalytically important divalent cation and reduces the enzyme's affinity for its substrate, α-ketoglutarate (α-KG), ultimately inhibiting the production of 2-HG.[1][4]

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various enzymatic and cell-based assays.

Table 1: Biochemical Activity of this compound against IDH1/2 Enzymes [1]

| Enzyme Target | IC₅₀ (nmol/L; 2-hour preincubation) | IC₅₀ (nmol/L; without preincubation) |

| IDH1 R132H | 1.6 | 13 |

| IDH1 R132C | 2.5 | 37 |

| IDH1 Wild-Type | 1,200 | >10,000 |

| IDH2 R140Q | >10,000 | >10,000 |

| IDH2 R172K | >10,000 | >10,000 |

Table 2: Inhibition of 2-HG Production by this compound in IDH1-Mutant Cell Lines [1]

| Cell Line | IDH1 Mutation | IC₅₀ (nmol/L) |

| U87MG-IDH1 R132H | R132H | 8.8 |

| HT1080 | R132C | 20 |

| JJ012 (Chondrosarcoma) | R132C | Not explicitly provided, but effective at 0.1-10 µM[2] |

| L835 (Chondrosarcoma) | R132C | Not explicitly provided, but effective at 0.1-10 µM[2] |

Table 3: Anti-proliferative Activity of this compound in IDH1-Mutant Chondrosarcoma Cell Lines [2]

| Cell Line | GI₅₀ (nM) |

| JJ012 | 81 |

| L835 | 77 |

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Experimental Protocols

Cell Proliferation Assay (e.g., using JJ012 or L835 cells)

This protocol is designed to determine the anti-proliferative effect of this compound on IDH1-mutant cells.

Materials:

-

IDH1-mutant cell lines (e.g., JJ012, L835)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.[2] Remember to include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for an extended period, for example, 7 to 14 days, as the effects on proliferation due to epigenetic changes can be slow to manifest.[2] Change the medium with freshly prepared this compound every 3-4 days.

-

-

Viability Assessment:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log concentration of this compound and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis.

-

Caption: Workflow for a cell proliferation assay with this compound.

2-HG Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of 2-hydroxyglutarate in IDH1-mutant cells.

Materials:

-

IDH1-mutant cell lines (e.g., U87MG-IDH1 R132H, HT1080)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well or 12-well plates

-

Methanol

-

Water

-

Chloroform

-

LC-MS/MS system or a 2-HG assay kit

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for 48-72 hours.[5]

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites for 2-HG levels using a targeted LC-MS/MS method or a commercially available 2-HG assay kit.

-

-

Data Analysis:

-

Normalize the 2-HG levels to the total protein concentration or cell number for each sample.

-

Calculate the percentage of 2-HG inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

Caption: Workflow for a 2-HG inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of mutant IDH1. For cell-based assays, effective concentrations for inhibiting 2-HG production are in the low nanomolar range, while concentrations for observing anti-proliferative effects are typically in the mid-nanomolar to low micromolar range with prolonged incubation. The provided protocols offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to optimize assay conditions, including cell seeding density and incubation times, for each specific cell line and experimental setup.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for the Administration of DS-1001b in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b, also known as safusidenib, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly the R132H substitution, are common drivers in several cancers, including glioma and chondrosarcoma.[1][3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG disrupt epigenetic regulation and contribute to malignant progression.[1][4] this compound allosterically binds to the mutant IDH1 dimer, stabilizing it in an inactive conformation and thereby inhibiting 2-HG production.[4]

These application notes provide detailed protocols for the administration and efficacy evaluation of this compound in patient-derived xenograft (PDX) models, which are highly relevant preclinical models that recapitulate the heterogeneity and biology of human tumors.[5][6]

Signaling Pathway of Mutant IDH1 and this compound Action

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice. For orthotopic models, such as glioblastoma, specialized surgical procedures are required for intracranial implantation.[7]

Materials:

-

Fresh patient tumor tissue obtained under sterile conditions

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains)

-

Matrigel® or other extracellular matrix

-

Surgical instruments (scalpels, forceps)

-

Anesthesia (e.g., isoflurane)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Antibiotics (optional, e.g., penicillin-streptomycin)

Protocol:

-

Process fresh, sterile patient tumor tissue within 2-4 hours of surgical resection.

-

In a sterile biosafety cabinet, mince the tumor tissue into small fragments (1-3 mm³).

-

Prepare a suspension of tumor fragments in a 1:1 mixture of cold PBS/HBSS and Matrigel®.

-

Anesthetize the immunodeficient mouse.

-

Implant the tumor-Matrigel® suspension subcutaneously into the flank of the mouse using a trocar or a large-gauge needle.

-

Monitor the mice for tumor engraftment and growth. Tumor growth can be measured using calipers.

-

Once tumors reach a predetermined size (e.g., 1000-1500 mm³), passage the tumor to a new cohort of mice for expansion.

This compound Formulation and Administration